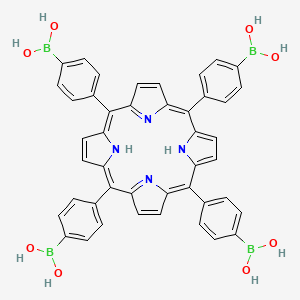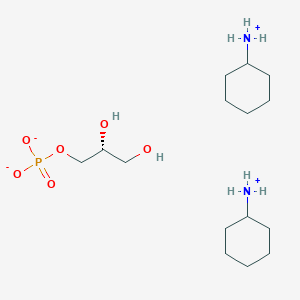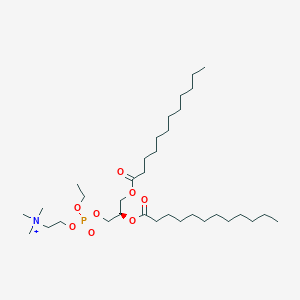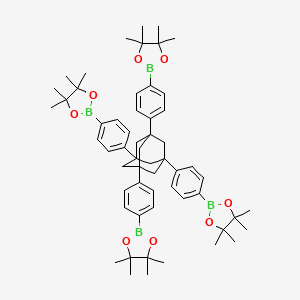![molecular formula C54H48ClN2O4+ B11928913 4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B11928913.png)
4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-カルボキシフェニル)メチル]-1,1-ジメチルベンゾ[e]インドール-3-イウム-2-イル]エテニル]-2-クロロシクロヘキサ-2-エン-1-イリデン]エチリデン]-1,1-ジメチルベンゾ[e]インドール-3-イル]メチル]安息香酸は、その鮮やかな色と化学、生物学、医学など様々な分野における潜在的な用途で知られる複雑な有機化合物です。この化合物は、ベンゼン環とピロール環が融合した構造を特徴とするインドールファミリーに属しています。
準備方法
合成経路と反応条件
4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-カルボキシフェニル)メチル]-1,1-ジメチルベンゾ[e]インドール-3-イウム-2-イル]エテニル]-2-クロロシクロヘキサ-2-エン-1-イリデン]エチリデン]-1,1-ジメチルベンゾ[e]インドール-3-イル]メチル]安息香酸の合成は、通常、インドールコアの形成、カルボキシフェニル基の導入、そして完全な分子の最終的な組み立てを含む複数のステップを伴います。反応条件は、目的の生成物が高い収率と純度で得られるように、強酸または強塩基、高温、特定の触媒の使用を必要とする場合が多いです。
工業的生産方法
この化合物の工業的生産には、反応条件を一定に保ち、効率を高めるために連続フローリアクターを使用した大規模合成が関与する可能性があります。自動化システムとクロマトグラフィーや結晶化などの高度な精製技術を使用することで、様々な用途に適した高品質な材料を生産することができます。
化学反応解析
反応の種類
この化合物は、次のようないくつかの種類の化学反応を起こす可能性があります。
酸化: この化合物は、酸化されて様々な酸化誘導体となる可能性があります。
還元: 還元反応により、この化合物の還元形が生成される可能性があります。
置換: この化合物は、置換反応に関与し、ある官能基が別の官能基に置き換わる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。
置換: 目的の置換反応に応じて、様々な求核剤または求電子剤を使用することができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はカルボン酸やケトンを生じる可能性があり、還元はアルコールやアミンを生じる可能性があります。
科学研究における用途
化学
化学において、この化合物は、その強い色から染料や顔料として使用されます。また、様々な分析技術における蛍光プローブとしての可能性についても研究されています。
生物学
生物学的研究では、この化合物は、イメージング研究における蛍光マーカーとしての可能性が調査されています。特定の生体分子に結合する能力により、細胞プロセスを追跡し、可視化するために役立ちます。
医学
医学において、この化合物は、癌治療における光線力学療法で光増感剤としての使用など、潜在的な治療用途について研究されています。
産業
産業部門では、この化合物は、染料、顔料、その他の着色料の製造に使用されています。その安定性と鮮やかな色は、テキスタイルやコーティングなど、様々な用途に適しています。
化学反応の分析
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a dye or pigment due to its intense color. It is also studied for its potential as a fluorescent probe in various analytical techniques.
Biology
In biological research, the compound is investigated for its potential as a fluorescent marker in imaging studies. Its ability to bind to specific biomolecules makes it useful in tracking and visualizing cellular processes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including its use as a photosensitizer in photodynamic therapy for cancer treatment.
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other colorants. Its stability and vibrant color make it suitable for various applications, including textiles and coatings.
作用機序
この化合物の作用機序は、タンパク質や核酸などの特定の分子標的との相互作用に関与しています。この化合物の構造により、これらの標的に結合することができ、その機能または活性の変化につながります。光線力学療法では、この化合物は光を吸収し、反応性酸素種を生成し、癌細胞を損傷させ、細胞死を誘導することができます。
類似化合物の比較
類似化合物
- 4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-カルボキシフェニル)メチル]-1,1-ジメチルベンゾ[e]インドール-3-イウム-2-イル]エテニル]-2-クロロシクロヘキサ-2-エン-1-イリデン]エチリデン]-1,1-ジメチルベンゾ[e]インドール-3-イル]メチル]安息香酸
- 4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-カルボキシフェニル)メチル]-1,1-ジメチルベンゾ[e]インドール-3-イウム-2-イル]エテニル]-2-クロロシクロヘキサ-2-エン-1-イリデン]エチリデン]-1,1-ジメチルベンゾ[e]インドール-3-イル]メチル]安息香酸
独自性
この化合物は、カルボキシフェニル基やインドールコアの存在など、特定の構造的特徴によりユニークです。これらの特徴は、この化合物の独特な化学的および物理的特性に寄与し、研究や産業における様々な用途に適したものとなっています。
類似化合物との比較
Similar Compounds
- 4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid
- This compound
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the carboxyphenyl group and the indole core. These features contribute to its distinct chemical and physical properties, making it suitable for various applications in research and industry.
特性
分子式 |
C54H48ClN2O4+ |
|---|---|
分子量 |
824.4 g/mol |
IUPAC名 |
4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid |
InChI |
InChI=1S/C54H47ClN2O4/c1-53(2)46(56(32-34-16-20-40(21-17-34)51(58)59)44-28-24-36-10-5-7-14-42(36)48(44)53)30-26-38-12-9-13-39(50(38)55)27-31-47-54(3,4)49-43-15-8-6-11-37(43)25-29-45(49)57(47)33-35-18-22-41(23-19-35)52(60)61/h5-8,10-11,14-31H,9,12-13,32-33H2,1-4H3,(H-,58,59,60,61)/p+1 |
InChIキー |
SPEHNGMUCASLRM-UHFFFAOYSA-O |
異性体SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)/C=C/C5=C(/C(=C/C=C6C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)/CCC5)Cl)C |
正規SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)C=CC5=C(C(=CC=C6C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)CCC5)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



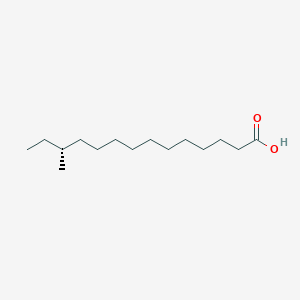
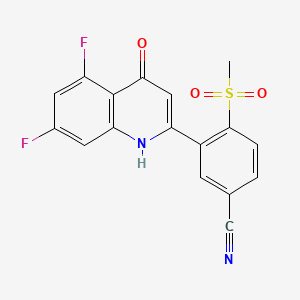
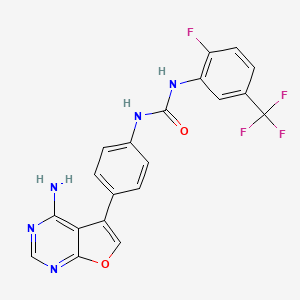
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928871.png)


![1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B11928895.png)

